5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739253
InChI: InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2
SMILES:
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.03 g/mol

5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine

CAS No.:

Cat. No.: VC15739253

Molecular Formula: C8H6BrFO2

Molecular Weight: 233.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine -

Specification

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
IUPAC Name 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine
Standard InChI InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2
Standard InChI Key XESXMEWTTOZACV-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2Br)F

Introduction

5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound belonging to the benzodioxine class. This compound is characterized by its molecular formula, C₈H₆BrFO₂, and its unique structural features, which include a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzodioxine ring . The benzodioxine structure is significant in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Structural Information

The structural information for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine includes:

  • Molecular Formula: C₈H₆BrFO₂

  • SMILES: C1COC2=C(O1)C=CC(=C2Br)F

  • InChI: InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2

  • InChIKey: XESXMEWTTOZACV-UHFFFAOYSA-N

This compound's structure suggests potential for diverse chemical reactivity and biological interactions .

Synthesis and Availability

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is not extensively documented, but it is likely to involve methods similar to those used for other benzodioxine derivatives. These methods typically involve the reaction of appropriate starting materials under controlled conditions to form the desired benzodioxine structure. The compound is available from certain chemical suppliers, indicating its potential for further research and development.

Predicted Collision Cross Section (CCS) Data

The predicted collision cross section (CCS) data for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine provides insights into its physical properties and behavior in mass spectrometry. The CCS values are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+232.96080140.3
[M+Na]+254.94274144.5
[M+NH4]+249.98734145.7
[M+K]+270.91668144.4
[M-H]-230.94624142.7
[M+Na-2H]-252.92819142.6
[M]+231.95297140.5
[M]-231.95407140.5

These values are useful for identifying and characterizing the compound in analytical chemistry applications .

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